molecular formula C13H12O4 B3033099 3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione CAS No. 82349-56-2

3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione

Cat. No.: B3033099
CAS No.: 82349-56-2
M. Wt: 232.23 g/mol
InChI Key: ZTUATTROAWGFAW-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione is a versatile chemical compound known for its unique structure, which includes a benzodioxole ring fused to a pentane-2,4-dione moiety. This compound is used in various scientific research areas, including drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with pentane-2,4-dione under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted benzodioxole derivatives .

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)propane-1,2-dione
  • 3-(1,3-Benzodioxol-5-yl)butane-2,4-dione
  • 3-(1,3-Benzodioxol-5-yl)pentane-2,4-dione

Uniqueness

3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione stands out due to its unique benzodioxole ring fused to a pentane-2,4-dione moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylidene)pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8(14)11(9(2)15)5-10-3-4-12-13(6-10)17-7-16-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUATTROAWGFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC2=C(C=C1)OCO2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286588
Record name 11N-831
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82349-56-2
Record name NSC46597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11N-831
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of pentane-2,4-dione (20.0 g, 200 mmol), 3,4-methylenedioxybenzaldehyde (32.2 g, 200 mmol), piperidine (1.98 mL, 20.0 mmol), and HOAc (1.20 mL, 20.0 mmol) in 200 mL of isopropanol were stirred at room temperature for 3 days (no precipitate). The solvent was remove in vacuo, and the crude product was heated to 50-70° C. under reduced pressure for 0.5 hours (no solids). The crude product was chromatographed on 900 g of silica packed with 10% EtOAc-hexane. The column was eluted with increasing amounts of EtOAc (10% to 30%, 2.5%/2 L change) to give 19.1 g (41%) of the desired product as a yellow solid: mp 79-80° C. The product was used in the next step after spectral characterization.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione

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